Compartment-Specific Detection: Plasma vs. Urinary Excretion
In a human clinical trial (n=12) involving a 1.08 mg thymol dose, Thymol O-β-D-Glucuronide was undetectable in plasma, whereas Thymol Sulfate reached a Cmax of 93.1 ± 24.5 ng/mL at 2.0 ± 0.8 h [1]. Both metabolites, however, were co-detected in urine, with a combined 24-hour urinary excretion of 16.2% ± 4.5% of the administered dose [1]. This establishes that for quantitative plasma analysis, only the sulfate conjugate is relevant, while the glucuronide is the mandatory standard for complete urinary metabolite profiling.
| Evidence Dimension | Plasma Pharmacokinetics vs. Urinary Excretion |
|---|---|
| Target Compound Data | Plasma: Not detectable. Urine: Detected (combined with sulfate: 16.2 ± 4.5% dose over 24 h). |
| Comparator Or Baseline | Thymol Sulfate: Plasma Cmax 93.1 ± 24.5 ng/mL at 2.0 ± 0.8 h. Urine: Detected. |
| Quantified Difference | Absolute qualitative division: Glucuronide is absent in plasma; Sulfate is the sole systemic metabolite. |
| Conditions | Human subjects (n=12), single oral dose of 1.08 mg thymol via Bronchipret TP tablet; analysis via enzymatic hydrolysis and headspace solid-phase microextraction (HS-SPME) with GC-FID. |
Why This Matters
For procurement, this dictates that sourcing Thymol O-β-D-Glucuronide is non-negotiable for any research protocol requiring accurate quantification of the complete metabolic fate of thymol in urine.
- [1] Kohlert, C., et al. (2002). Systemic availability and pharmacokinetics of thymol in humans. Journal of clinical pharmacology, 42(7), 731-737. View Source
